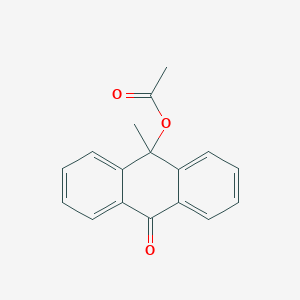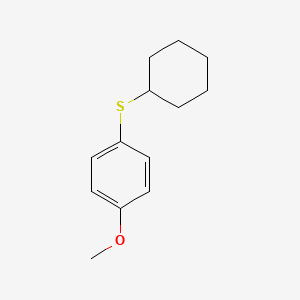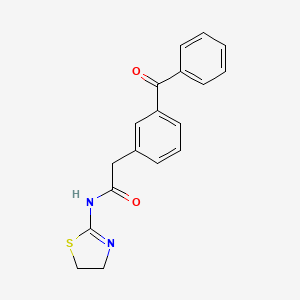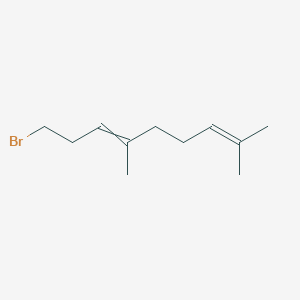
9-Methyl-10-oxo-9,10-dihydroanthracen-9-YL acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-10-oxo-9,10-dihydroanthracen-9-YL acetate is an organic compound derived from anthracene It is characterized by the presence of a methyl group, a ketone group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-10-oxo-9,10-dihydroanthracen-9-YL acetate typically involves the reaction of 9,10-dihydroanthracene with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the acetylation process. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
9-Methyl-10-oxo-9,10-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
9-Methyl-10-oxo-9,10-dihydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 9-Methyl-10-oxo-9,10-dihydroanthracen-9-YL acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone, known for its use in the anthraquinone process for hydrogen peroxide production.
9,10-Dihydroanthracene: A hydrogen-donor compound used in transfer hydrogenation reactions.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide:
Uniqueness
9-Methyl-10-oxo-9,10-dihydroanthracen-9-YL acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
57898-63-2 |
|---|---|
分子式 |
C17H14O3 |
分子量 |
266.29 g/mol |
IUPAC名 |
(9-methyl-10-oxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C17H14O3/c1-11(18)20-17(2)14-9-5-3-7-12(14)16(19)13-8-4-6-10-15(13)17/h3-10H,1-2H3 |
InChIキー |
MZDSCYVNOZHERD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-lambda~5~-phosphane](/img/structure/B14610047.png)

![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)






![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)

